6-(Allyloxy)-2,3-dihydro-1H-inden-1-one
Description
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound that features an allyloxy group attached to a dihydroindenone core
Properties
IUPAC Name |
6-prop-2-enoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h2-3,5,8H,1,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWXXQGESYKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348392 | |
| Record name | 6-allyloxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320574-74-1 | |
| Record name | 6-allyloxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one typically involves the Claisen rearrangement, a pericyclic reaction that rearranges allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. The reaction conditions often require heating the starting materials to temperatures around 150°C or higher to facilitate the rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen rearrangement process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-2,3-dihydro-1H-inden-1-one largely depends on its chemical reactivity. The allyloxy group can undergo various transformations, influencing the compound’s interaction with biological targets or other chemical entities. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
2-Allyloxy-6-nitrophenol: Used in synthetic organic chemistry for various transformations.
Uniqueness
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone core, which imparts distinct chemical properties compared to other allyloxy compounds
Biological Activity
6-(Allyloxy)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indane-1-one class. Its unique structural features, including an allyloxy group, suggest potential biological activities that merit further investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂O₂. The compound features an indene core modified with an allyloxy substituent, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of indane-1-one can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant activity against A549 non-small cell lung cancer cells with an IC50 value of 0.46 µM, suggesting that structural modifications can enhance potency against cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The allyloxy group is hypothesized to play a crucial role in modulating these interactions. The mechanism may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the allyloxy group onto the indene framework.
- Reduction Reactions : Converting ketones or other functional groups into alcohols or related derivatives.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of several indane derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against A549 cells, suggesting that further exploration of this compound's derivatives could yield effective anticancer agents .
Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of related compounds. It was found that certain derivatives inhibited the release of inflammatory cytokines in LPS-stimulated macrophages, indicating a possible therapeutic application for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
